

A Technical Guide to (S)-BRD9500 for Research Professionals

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Compound of Interest

Compound Name: (S)-BRD9500

Cat. No.: B11932116

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This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing **(S)-BRD9500** and its racemic form, BRD9500, in their research. This document provides detailed information on procurement, key quantitative data, experimental protocols, and the underlying signaling pathways.

Procurement of (S)-BRD9500 and BRD9500

For research purposes, **(S)-BRD9500** and its racemate, BRD9500, can be acquired from various specialized chemical suppliers. It is crucial to distinguish between the specific S-enantiomer and the racemic mixture, as their properties and applications may differ.

(S)-BRD9500, often utilized as an experimental control, is available from suppliers such as MedchemExpress.^[1]

BRD9500 (Racemic) is more widely available and can be purchased from several vendors, including:

- MedchemExpress^{[2][3]}
- Cambridge Bioscience (as a distributor for MedChem Express)^[4]
- Probechem Biochemicals^[5]
- MedKoo Biosciences (note: may be available through custom synthesis if not in stock)^[6]

- Immunomart (under the TargetMol brand)[7]

Researchers should always request a certificate of analysis from the supplier to verify the identity, purity, and quality of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for BRD9500, the racemic mixture. This information is essential for experimental design and data interpretation.

Table 1: In Vitro Potency and Efficacy

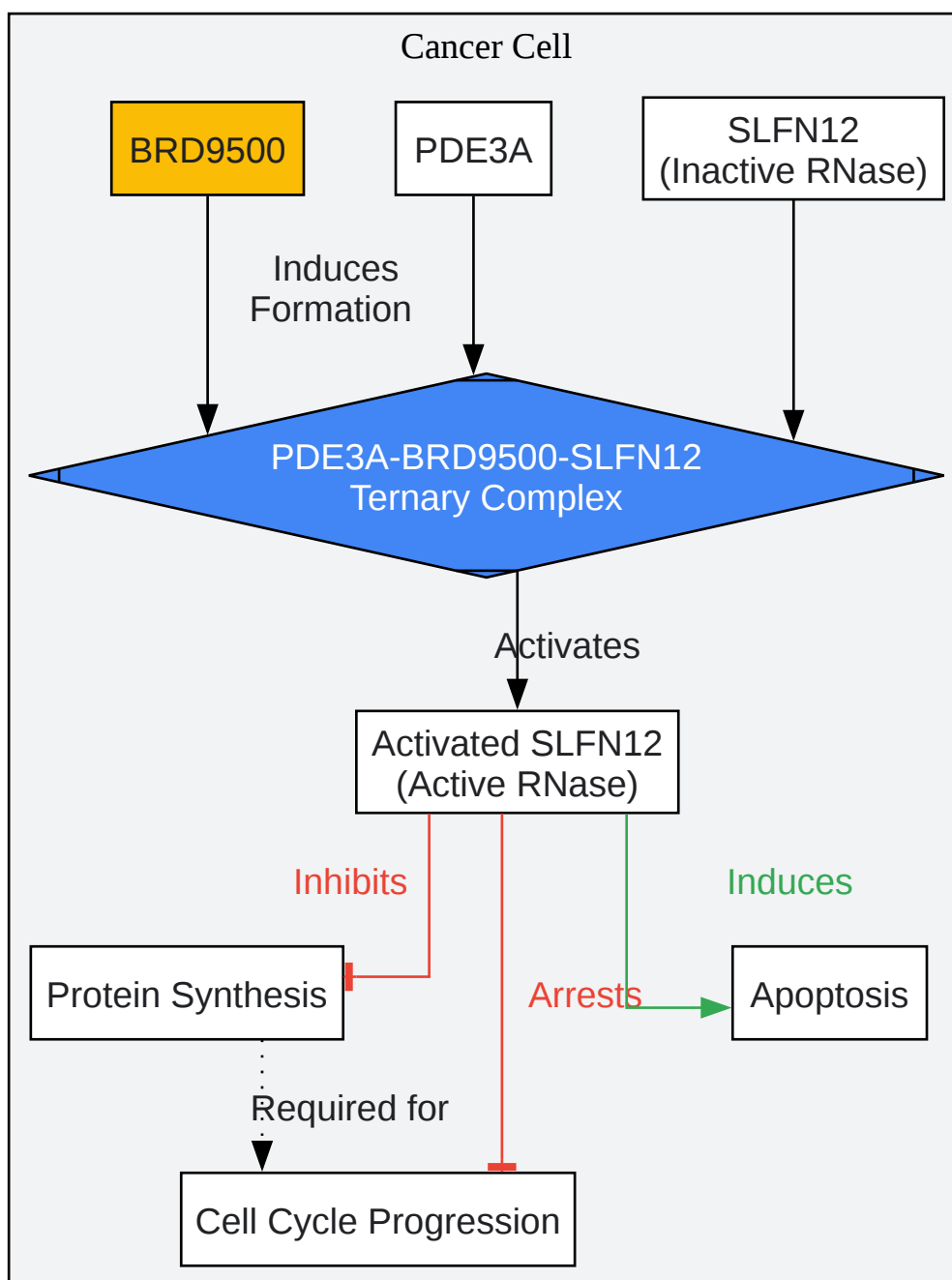
Parameter	Target/Cell Line	Value (nM)
IC ₅₀	PDE3A	10[2][4][5][7][8][9]
PDE3B	27[2][4][5][7][8][9]	
EC ₅₀	SK-MEL-3 (Melanoma)	1[2][6]
HeLa (Cervical Cancer)	1.6[2]	

Table 2: Physicochemical and Storage Information

Property	Value
Molecular Formula	C ₁₅ H ₁₈ FN ₃ O ₂ [4][6][7]
Molecular Weight	291.33 g/mol [5][6][7]
Purity	>98% to 99.46%[2][4][6]
Solubility	Soluble in DMSO[5][6]
Storage (Solid)	-20°C (long-term) or 0-4°C (short-term)[5][6]
Storage (Stock Solution)	-80°C (up to 6 months) or -20°C (up to 1 month) [1][2]

Signaling Pathway of BRD9500

BRD9500 is a phosphodiesterase 3 (PDE3) inhibitor that exerts its anti-cancer effects through a novel mechanism of action. It functions as a "molecular glue," inducing the formation of a protein complex between PDE3A and Schlafen family member 12 (SLFN12).[8][9] The formation of this PDE3A-SLFN12 complex activates the latent RNase activity of SLFN12. This activation is the critical step for the compound's cytotoxic effects. The expression levels of both PDE3A and SLFN12 can serve as predictive biomarkers for cellular sensitivity to BRD9500.[8][9]



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BRD9500-induced PDE3A-SLFN12 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving BRD9500.

Co-Immunoprecipitation to Detect PDE3A-SLFN12 Interaction

This protocol is designed to verify that BRD9500 induces the interaction between PDE3A and SLFN12 in a cellular context.

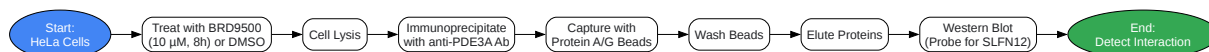
Materials:

- HeLa cells (or another sensitive cell line)
- **(S)-BRD9500** or BRD9500
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Anti-PDE3A antibody for immunoprecipitation
- Anti-SLFN12 or anti-V5 antibody (if using V5-tagged SLFN12) for Western blotting
- Protein A/G magnetic beads
- Wash buffers and SDS-PAGE reagents

Procedure:

- Cell Treatment: Culture HeLa cells to 70-80% confluency. Treat the cells with 10 μ M BRD9500 or DMSO (vehicle control) for 8 hours.[\[2\]](#)
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them using ice-cold lysis buffer containing protease inhibitors.
- Immunoprecipitation:

- Pre-clear the cell lysates by incubating with protein A/G beads.
- Incubate the pre-cleared lysates with an anti-PDE3A antibody overnight at 4°C with gentle rotation.
- Add fresh protein A/G magnetic beads to capture the antibody-protein complexes. Incubate for 2-4 hours at 4°C.
- Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specific binding proteins.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with an anti-SLFN12 (or anti-V5) antibody to detect co-immunoprecipitated SLFN12.



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Workflow for Co-Immunoprecipitation of PDE3A and SLFN12.

In Vivo Xenograft Model for Efficacy Testing

This protocol describes an in vivo study to assess the anti-tumor activity of BRD9500 in a mouse xenograft model.

Materials:

- Female NMRI nude mice
- SK-MEL-3 melanoma cells

- BRD9500
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

Procedure:

- Tumor Implantation: Subcutaneously implant SK-MEL-3 melanoma cells into the flanks of the mice. Allow the tumors to grow to a palpable size.
- Compound Formulation: Prepare BRD9500 in the appropriate vehicle for oral administration. MedchemExpress provides several formulation protocols.[2] For example, a solution of ≥ 2.5 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
- Dosing and Administration:
 - Randomize the mice into different treatment groups (e.g., vehicle control, 10 mg/kg, 20 mg/kg, 50 mg/kg BRD9500).
 - Administer BRD9500 orally. A suggested dosing regimen is twice daily (2QD) for 10 and 20 mg/kg doses, and once per day (QD) for the 50 mg/kg dose.[2]
- Monitoring:
 - Measure tumor volume and mouse body weight regularly throughout the study.
 - Monitor the general health of the animals.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). The strongest anti-tumor activity has been reported at the 50 mg/kg dose.[2]

This technical guide provides a solid foundation for researchers to design and execute experiments with **(S)-BRD9500** and its racemate. By understanding its procurement, quantitative characteristics, mechanism of action, and relevant experimental protocols, scientists can effectively explore the therapeutic potential of this novel anti-cancer agent.

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